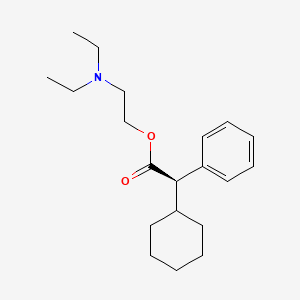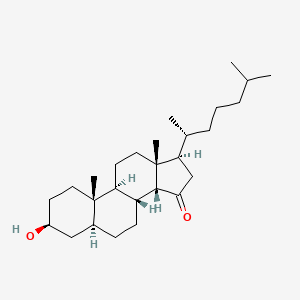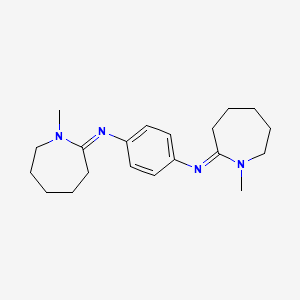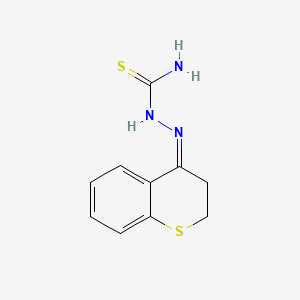
Trisiloxane, octaethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisiloxane, octaethoxy- is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with ethoxy groups attached to the silicon atoms. This compound is part of the broader class of siloxanes, which are known for their unique properties such as low surface tension, high thermal stability, and excellent spreading capabilities. These properties make trisiloxane, octaethoxy- valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisiloxane, octaethoxy- can be synthesized through the hydrolytic polycondensation of tri-functional alkoxysilanes. The process typically involves the controlled hydrolysis and condensation of silane precursors in the presence of an acid or base catalyst. The reaction conditions, such as temperature, pH, and the concentration of the catalyst, are carefully controlled to achieve the desired molecular weight and structure of the final product .
Industrial Production Methods: In industrial settings, the production of trisiloxane, octaethoxy- often involves the use of large-scale reactors where the hydrolysis and condensation reactions are carried out under controlled conditions. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products, ensuring the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trisiloxane, octaethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane bonds.
Reduction: Reduction reactions can convert siloxane bonds back to silanes.
Substitution: Ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxane bonds.
Reduction: Silanes.
Substitution: Various functionalized siloxanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trisiloxane, octaethoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in coatings, adhesives, and sealants for its excellent spreading and wetting properties.
Mécanisme D'action
The mechanism of action of trisiloxane, octaethoxy- involves its ability to reduce surface tension and enhance the spreading of liquids on surfaces. This is achieved through the formation of a monolayer at the interface, which lowers the interfacial energy. The compound’s molecular structure allows it to interact with various substrates, forming stable films that improve wetting and adhesion .
Comparaison Avec Des Composés Similaires
- Trisiloxane, octamethyl-
- Tetrasiloxane, octaethoxy-
- Disiloxane, hexaethoxy-
Comparison: Trisiloxane, octaethoxy- is unique due to its specific combination of ethoxy groups and siloxane backbone, which provides a balance of hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to similar compounds like trisiloxane, octamethyl-, which lacks the ethoxy groups and thus has different solubility and surface activity properties .
Propriétés
Numéro CAS |
4521-94-2 |
|---|---|
Formule moléculaire |
C16H40O10Si3 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
diethyl bis(triethoxysilyl) silicate |
InChI |
InChI=1S/C16H40O10Si3/c1-9-17-27(18-10-2,19-11-3)25-29(23-15-7,24-16-8)26-28(20-12-4,21-13-5)22-14-6/h9-16H2,1-8H3 |
Clé InChI |
SCCMALBMEASKCM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



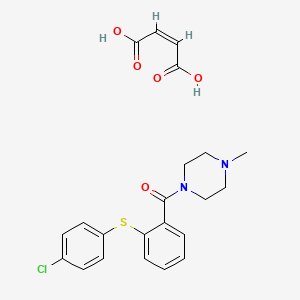
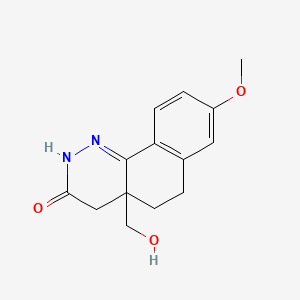



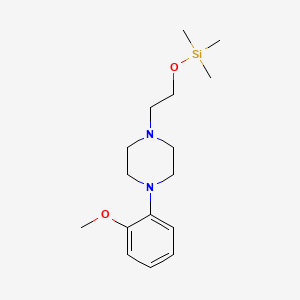

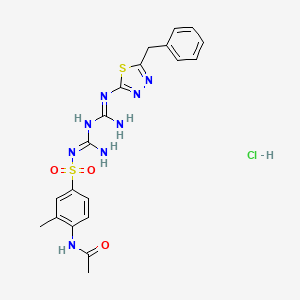
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)
